molecular formula C15H23NO2 B6646555 2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid

2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid

Cat. No. B6646555
M. Wt: 249.35 g/mol
InChI Key: GNMIQLPRJHMTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid, also known as Phenibut, is a derivative of the neurotransmitter GABA (gamma-aminobutyric acid). It was first synthesized in the Soviet Union in the 1960s and has since been used as a nootropic, anxiolytic, and sleep aid. Phenibut is a popular supplement among individuals looking to improve their cognitive function and reduce anxiety.

Mechanism of Action

2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid works by binding to GABA receptors in the brain, which leads to an increase in GABA levels. GABA is an inhibitory neurotransmitter that helps to reduce the activity of neurons in the brain. By increasing GABA levels, 2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid can help to reduce anxiety and promote relaxation.
Biochemical and Physiological Effects:
2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can help to improve mood and reduce anxiety. It has also been shown to improve the function of the hippocampus, a part of the brain that is important for memory and learning.

Advantages and Limitations for Lab Experiments

2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a range of assays to investigate its effects on various biological systems. However, 2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid can be difficult to work with due to its low solubility in water and its tendency to form crystals.

Future Directions

There are several areas of research that could be explored in the future with regards to 2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid. One area of interest is the potential use of 2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid as a treatment for post-traumatic stress disorder (PTSD). Another area of interest is the use of 2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid in combination with other drugs to improve its efficacy. Finally, more research is needed to better understand the long-term effects of 2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid use and its potential for abuse.
Conclusion:
In conclusion, 2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid is a derivative of GABA that has been shown to have a range of potential uses, including as a treatment for anxiety, depression, and insomnia. It works by binding to GABA receptors in the brain and increasing GABA levels, which can help to reduce anxiety and promote relaxation. While 2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid has several advantages for lab experiments, more research is needed to better understand its long-term effects and potential for abuse.

Synthesis Methods

2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid is synthesized by the reaction of GABA with phenylacetyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then reacted with isobutyl bromide to form 2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid.

Scientific Research Applications

2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid has been studied for its potential use as a treatment for anxiety, depression, and insomnia. It has also been shown to improve cognitive function and memory. In addition, 2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid has been used to treat alcohol withdrawal symptoms and has been shown to reduce the severity of symptoms such as tremors and anxiety.

properties

IUPAC Name

2-[1-(4-propan-2-ylphenyl)ethylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-5-14(15(17)18)16-11(4)13-8-6-12(7-9-13)10(2)3/h6-11,14,16H,5H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMIQLPRJHMTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(C)C1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid

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